
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the acrylamide family and is known for its unique chemical properties that make it suitable for a wide range of applications.
Mécanisme D'action
The mechanism of action of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide is not fully understood. However, studies have shown that this compound exhibits potent inhibitory activity against various enzymes and proteins that play a crucial role in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
The this compound compound has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using (E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide in lab experiments is its potent inhibitory activity against various enzymes and proteins. This makes it a valuable tool for studying the role of these enzymes and proteins in disease progression. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide. One of the most significant areas of research is the development of new analogs of this compound with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, the development of new methods for the synthesis of this compound could lead to more efficient and cost-effective production methods.
Méthodes De Synthèse
The synthesis of (E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide involves the reaction of furan-2-carbaldehyde, 2-nitrobenzaldehyde, and cyanoacetamide in the presence of a base catalyst. The reaction is carried out under reflux conditions in a suitable solvent, and the resulting product is purified using standard techniques.
Applications De Recherche Scientifique
The (E)-2-cyano-N-(furan-2-ylmethyl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide compound has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of application is in the field of medicinal chemistry, where this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c20-11-13(19(23)21-12-15-4-3-9-26-15)10-14-7-8-18(27-14)16-5-1-2-6-17(16)22(24)25/h1-10H,12H2,(H,21,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKPQDRDOCZCHH-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NCC3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NCC3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

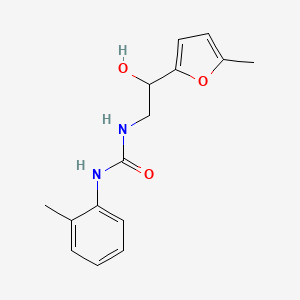
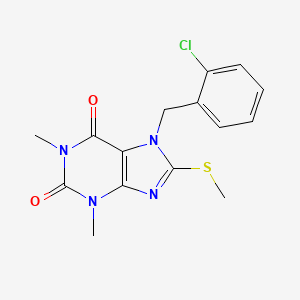

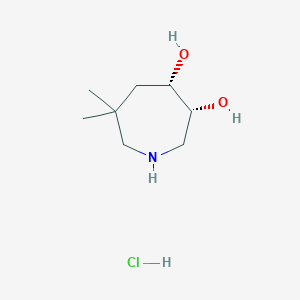

![[5-Acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2914485.png)

![1-(4-Chlorophenyl)-2-[[5-[2-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2914487.png)
![1-Chloro-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B2914490.png)


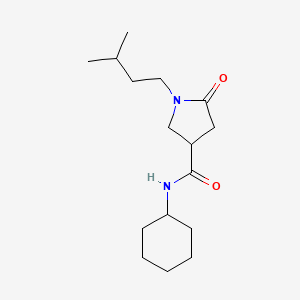
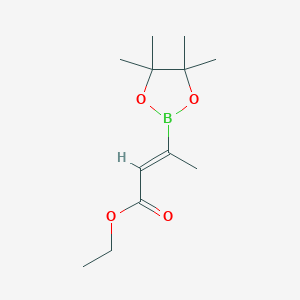
![N-(4-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2914500.png)